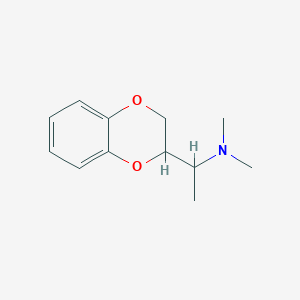

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDA or Tenamfetamine. This compound belongs to the amphetamine class of drugs and has been used as a stimulant and entactogen. MDA is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug.

作用機序

MDA acts primarily as a releasing agent for monoamine neurotransmitters, particularly serotonin, dopamine, and norepinephrine. MDA enters the brain and binds to transporters that are responsible for removing these neurotransmitters from the synaptic cleft. By binding to these transporters, MDA prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the characteristic effects of MDA, including increased mood, sociability, and empathy.

生化学的および生理学的効果

MDA has a number of biochemical and physiological effects on the body. In addition to its effects on neurotransmitter release, MDA has been shown to increase heart rate, blood pressure, and body temperature. MDA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses. MDA has been shown to have neurotoxic effects on serotonin-producing neurons in the brain, which can lead to long-term changes in mood and behavior.

実験室実験の利点と制限

MDA has a number of advantages and limitations for use in lab experiments. One advantage is that MDA is relatively easy to synthesize and can be obtained in pure form. MDA has also been shown to have a number of interesting effects on the brain and behavior, which makes it a useful tool for studying the neurochemistry of addiction and other disorders. However, MDA has a number of limitations as well. MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. MDA is also highly toxic and can be dangerous if not handled properly.

将来の方向性

There are a number of future directions for research on MDA. One area of interest is the long-term effects of MDA on the brain and behavior. Research has shown that MDA can have neurotoxic effects on serotonin-producing neurons, but it is unclear how these changes in the brain translate into changes in behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as MDA, but with fewer side effects and less potential for abuse. Finally, there is a need for more research on the use of MDA as a tool for studying addiction and other disorders. By better understanding the mechanisms of action of MDA, researchers may be able to develop more effective treatments for these conditions.

合成法

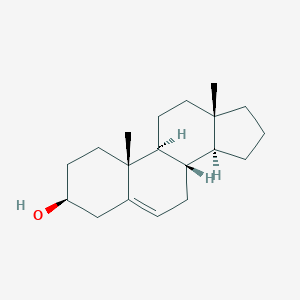

MDA can be synthesized through a few different methods, but the most common method is the Leuckart-Wallach reaction. This involves the reaction of safrole with hydroiodic acid and red phosphorus to form 1-(1,3-benzodioxol-5-yl)-2-propanone. This intermediate is then reduced with aluminum amalgam and hydrochloric acid to produce MDA.

科学的研究の応用

MDA has been used in a variety of scientific research studies, including studies on neurochemistry, pharmacology, and toxicology. MDA has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of euphoria, empathy, and sociability. MDA has also been used in studies on the effects of amphetamines on the immune system, as well as studies on the role of amphetamines in the development of addiction.

特性

CAS番号 |

1457-19-8 |

|---|---|

製品名 |

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- |

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC名 |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H17NO2/c1-9(13(2)3)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12H,8H2,1-3H3 |

InChIキー |

KMGDYWOLQIXFAK-UHFFFAOYSA-N |

SMILES |

CC(C1COC2=CC=CC=C2O1)N(C)C |

正規SMILES |

CN(C)CCC1COC2=CC=CC=C2O1 |

同義語 |

N,N,α-Trimethyl-1,4-benzodioxane-2-methanamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。